molecular formula C6H6N4OS B13004687 4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one

4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one

Cat. No.: B13004687
M. Wt: 182.21 g/mol
InChI Key: UTGWUHDOBVSEAX-UHFFFAOYSA-N
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Description

4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrimidothiazines This compound is characterized by a fused ring system containing both pyrimidine and thiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one typically involves the condensation of 6-(substituted amino)-5-aminopyrimidine-4(3H)-thiones with chloroacetic acid (or its ethyl ester), ethyl bromomalonate, or ethyl α-bromopropionate . These reactions yield the desired compound with no substituent, an ethoxycarbonyl group, or a methyl group, respectively, in the 7-position . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include chloroacetic acid, ethyl bromomalonate, and ethyl α-bromopropionate . Reaction conditions often involve heating and the use of solvents like ethanol or acetic acid .

Major Products Formed

The major products formed from the reactions of this compound include derivatives with various substituents such as ethoxycarbonyl, methyl, and other alkyl groups .

Mechanism of Action

The mechanism of action of 4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one is not well-documented. its structure suggests that it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. Further research is needed to elucidate the specific pathways and molecular targets involved.

Properties

Molecular Formula

C6H6N4OS

Molecular Weight

182.21 g/mol

IUPAC Name

4-amino-5H-pyrimido[4,5-b][1,4]thiazin-6-one

InChI

InChI=1S/C6H6N4OS/c7-5-4-6(9-2-8-5)12-1-3(11)10-4/h2H,1H2,(H,10,11)(H2,7,8,9)

InChI Key

UTGWUHDOBVSEAX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(N=CN=C2S1)N

Origin of Product

United States

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